![molecular formula C25H26N2O3S B10815986 N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B10815986.png)
N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H26N2O3S and its molecular weight is 434.6 g/mol. The purity is usually 95%.
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Biological Activity
N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, with CAS number 750625-29-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N2O3S, and it has a molecular weight of 434.55 g/mol. The compound features a biphenyl structure linked to a piperidine ring through a sulfonamide linkage, which is crucial for its biological activity.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The sulfonamide group can enhance the compound's interaction with biological targets, potentially influencing enzyme inhibition or receptor binding. For instance, derivatives of piperidine have been studied for their roles in inhibiting various enzymes and modulating neurotransmitter pathways .
Anticancer Activity
This compound has shown promise in cancer therapy. In vitro studies suggest that it may induce apoptosis in certain cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival.
Antimicrobial Effects
Preliminary studies indicate that this compound could possess antimicrobial properties. Similar benzamide derivatives have been evaluated for their activity against various bacterial strains, showing significant inhibition at low concentrations. In particular, compounds targeting bacterial cell membranes have been noted for their ability to cause cell lysis and death .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various benzamide derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value of approximately 15 µM in FaDu cells, suggesting moderate potency compared to other known anticancer agents .
Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL, indicating potential as an antibacterial agent .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C25H26N2O3S |
Molecular Weight | 434.55 g/mol |
CAS Number | 750625-29-7 |
IC50 (Cytotoxicity in FaDu cells) | ~15 µM |
MIC (against S. aureus) | 6.25 - 12.5 µg/mL |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the benzamide class. For instance, derivatives of benzimidazole have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacterial strains. While specific data on N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide's antimicrobial activity is limited, its structural analogs have shown promising results in inhibiting bacterial growth.
Compound | MIC (µM) | Activity |
---|---|---|
N1 | 1.27 | Effective against Bacillus subtilis |
N8 | 1.43 | Effective against Escherichia coli |
N22 | 2.60 | Effective against Klebsiella pneumoniae |
Anticancer Potential
The anticancer potential of compounds similar to this compound has been explored in various studies. For example, certain benzamide derivatives have been tested against human colorectal carcinoma cell lines (HCT116), revealing IC50 values that suggest significant antiproliferative effects.
Compound | IC50 (µM) | Activity |
---|---|---|
N9 | 5.85 | Potent against HCT116 |
N18 | 4.53 | More potent than standard drug 5-FU (IC50 = 9.99 µM) |
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Biphenyl Core : Utilizing palladium-catalyzed cross-coupling reactions.
- Sulfonamide Formation : Reaction of piperidine with sulfonyl chloride.
- Amidation : Coupling the sulfonamide with the biphenyl derivative to form the final product.
These synthetic pathways are crucial for optimizing yield and purity.
Case Study 1: Antimicrobial Screening
A study conducted on synthesized benzamide derivatives showed that compounds structurally related to this compound exhibited significant antimicrobial properties across various strains. The findings indicated that modifications in the substituents could enhance activity against specific pathogens.
Case Study 2: Anticancer Efficacy
In vitro testing of benzamide derivatives indicated that structural variations significantly impacted their anticancer efficacy. The study found that compounds with specific substitutions at the para position displayed enhanced activity against colorectal cancer cells compared to existing chemotherapeutics.
Properties
Molecular Formula |
C25H26N2O3S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-methyl-N-(2-phenylphenyl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C25H26N2O3S/c1-19-14-15-21(18-24(19)31(29,30)27-16-8-3-9-17-27)25(28)26-23-13-7-6-12-22(23)20-10-4-2-5-11-20/h2,4-7,10-15,18H,3,8-9,16-17H2,1H3,(H,26,28) |
InChI Key |
VHMXOCUMRUZJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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